molecular formula C22H19N3O4 B11286891 N-(4-Hydroxy-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-4-(propan-2-yloxy)benzamide

N-(4-Hydroxy-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-4-(propan-2-yloxy)benzamide

Cat. No.: B11286891
M. Wt: 389.4 g/mol
InChI Key: NPHDNCRPXJZXEN-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-4-(propan-2-yloxy)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by its complex structure, which includes a benzamide core, a hydroxyphenyl group, and an oxazolo[4,5-B]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxy-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-4-(propan-2-yloxy)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazolo[4,5-B]pyridine intermediate, followed by its coupling with a hydroxyphenyl derivative. The final step usually involves the formation of the benzamide linkage under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The benzamide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules and materials.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    Industry: Use in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-4-(propan-2-yloxy)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazolo[4,5-B]pyridine moiety could play a crucial role in these interactions, potentially affecting pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and oxazolo[4,5-B]pyridine-containing molecules. Examples might include:

  • N-(4-Hydroxyphenyl)benzamide
  • 2-(4-Hydroxyphenyl)-1,3-oxazole
  • 4-(Propan-2-yloxy)benzamide

Uniqueness

N-(4-Hydroxy-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-4-(propan-2-yloxy)benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness can confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

N-[4-hydroxy-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C22H19N3O4/c1-13(2)28-16-8-5-14(6-9-16)21(27)24-15-7-10-18(26)17(12-15)22-25-20-19(29-22)4-3-11-23-20/h3-13,26H,1-2H3,(H,24,27)

InChI Key

NPHDNCRPXJZXEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

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